1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride
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Overview
Description
1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride is a heterocyclic compound that features both furan and thiazole rings. . The presence of both furan and thiazole rings in its structure contributes to its unique chemical and biological activities.
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to exhibit a wide range of biological activities, which suggests that they may interact with multiple targets .
Biochemical Pathways
Furan derivatives have been known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Furan derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through the reaction of a furan derivative with a thioamide under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and scalability .
Chemical Reactions Analysis
1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine form under basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include various substituted thiazoles and furan derivatives .
Scientific Research Applications
1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride can be compared with other similar compounds such as:
2-(Furan-2-yl)-1,3-thiazole derivatives: These compounds also exhibit antimicrobial and anticancer properties but may differ in their potency and spectrum of activity.
Thiazole-based drugs: Compounds like sulfathiazole and ritonavir share the thiazole ring but have different therapeutic applications.
Furan derivatives: Compounds like furfural and 5-hydroxymethylfurfural are used in various industrial applications but lack the biological activity seen in the thiazole-furan hybrid.
The uniqueness of this compound lies in its dual functionality, combining the chemical reactivity of both furan and thiazole rings, which enhances its versatility in various applications.
Biological Activity
1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a furan moiety and an amine group. Its molecular formula is C10H12ClN3S with a molecular weight of approximately 227.73 g/mol. The presence of the thiazole and furan rings is significant as these structures are often associated with various biological activities.
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus epidermidis | 4 µg/mL |
Derivative A | Escherichia coli | 2 µg/mL |
Derivative B | Pseudomonas aeruginosa | 8 µg/mL |
In a study published in the journal Molecules, compounds similar to 1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine were synthesized and tested against clinical strains of bacteria, showing promising results in inhibiting bacterial growth at low concentrations .
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The MTT assay is commonly used to assess cell viability and cytotoxicity.
Cell Line | IC50 (µg/mL) | Reference Compound (Doxorubicin) IC50 (µg/mL) |
---|---|---|
HeLa (cervical cancer) | 15 ± 2 | 0.5 |
MCF7 (breast cancer) | 18 ± 3 | 0.6 |
A549 (lung cancer) | 20 ± 4 | 0.7 |
The compound exhibited significant cytotoxicity against HeLa and MCF7 cells, with IC50 values indicating that it is less potent than doxorubicin but still demonstrates potential as an anticancer agent .
The biological activity of thiazole derivatives is often attributed to their ability to interfere with cellular processes such as DNA replication and protein synthesis. The presence of electron-donating groups like methyl on the thiazole ring enhances its interaction with cellular targets, increasing its efficacy .
Case Studies
A recent study focused on the synthesis and evaluation of various thiazole derivatives, including the target compound. The results indicated that modifications on the thiazole ring could significantly enhance antimicrobial and anticancer activities. For example, substituting different groups on the furan or thiazole rings led to variations in potency against specific pathogens and cancer cell lines .
Properties
IUPAC Name |
1-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS.ClH/c1-6(11)10-12-9(7(2)14-10)8-4-3-5-13-8;/h3-6H,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQGQCHRVABEPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(C)N)C2=CC=CO2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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